2-Amino-6-nitrobenzyl alcohol
Overview
Description
2-Amino-6-nitrobenzyl alcohol is a chemical compound that has been investigated in the context of its chemical reactions, synthesis, molecular structure, and physical and chemical properties. It is identified as a metabolite in the activation processes of specific nitrotoluenes and has been studied for its interaction with DNA and potential in various chemical reactions (Chism & Rickert, 1989).
Synthesis Analysis
The synthesis of 2-Amino-6-nitrobenzyl alcohol involves its activation and interaction with various compounds. It is formed as a key intermediate in the metabolic activation of 2-nitrotoluene and 2,6-dinitrotoluene, with studies showing its conversion to metabolites capable of binding to DNA under specific conditions (Chism & Rickert, 1989).
Molecular Structure Analysis
Research into the molecular structure of 2-Amino-6-nitrobenzyl alcohol and related compounds has revealed insights into their photochemical reaction mechanisms. For instance, the irradiation of 2-nitrobenzyl alcohol leads to the formation of 2-nitroso benzaldehyde, with studies detailing the reaction paths and transient intermediates involved (Gáplovský et al., 2005).
Chemical Reactions and Properties
2-Amino-6-nitrobenzyl alcohol undergoes various chemical reactions, including oxidation-reduction processes. One study demonstrated its reaction with trifluoromethanesulfonic acid, leading to the formation of specific compounds through intermediate stages, highlighting the complexity of its chemical behavior (Austin & Ridd, 1994).
Physical Properties Analysis
While specific studies on the physical properties of 2-Amino-6-nitrobenzyl alcohol were not found in the current literature search, the physical properties of chemical compounds like it often include solubility, melting point, boiling point, and appearance. These properties are crucial for understanding the compound's behavior in different environments and conditions.
Chemical Properties Analysis
The chemical properties of 2-Amino-6-nitrobenzyl alcohol involve its reactivity with other chemicals, stability under various conditions, and the types of chemical bonds it can form. Studies on related compounds provide insights into the mechanisms of photo-induced reactions and the potential for forming new chemical bonds under specific conditions (Ou et al., 2021).
Scientific Research Applications
1. Phototriggered Labeling and Crosslinking
- Application Summary: 2-Nitrobenzyl alcohol (NB) is used as a photoreactive group with amine selectivity. It has applications for photoaffinity labeling and crosslinking of biomolecules .
- Methods of Application: The compound is used as a photoreactive group. Upon exposure to light, it reacts with amines present in biomolecules, leading to labeling and crosslinking .
- Results or Outcomes: This work confirms that NB is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .
2. Photodegradable Hydrogels
- Application Summary: 2-Nitrobenzyl alcohol derivatives are used as cross-linkers for photodegradable hydrogels .
- Methods of Application: The compound is incorporated into the hydrogel matrix as a cross-linker. Upon exposure to light, the cross-links degrade, altering the properties of the hydrogel .
- Results or Outcomes: The ability to degrade the hydrogel with light allows for precise control over its properties, which can be useful in various applications such as drug delivery .
Future Directions
The development of light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) as a photoclick reaction provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science . This suggests potential future directions in these fields.
Relevant Papers The most relevant paper retrieved is “Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation” published in Nature Communications . Another relevant paper is "In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene" .
properties
IUPAC Name |
(2-amino-6-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXKAWQRQDMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243579 | |
Record name | 2-Amino-6-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-nitrobenzyl alcohol | |
CAS RN |
98451-51-5 | |
Record name | 2-Amino-6-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098451515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-6-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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